2-((1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole
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Overview
Description
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Synthesis Analysis
Thiazoles can be synthesized through several methods. For instance, treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform gives 5-arylthiazoles . Another method involves the base-induced cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates .Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antiviral and Antimicrobial Activity
Research on compounds structurally related to "2-((1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole" has shown promising antiviral and antimicrobial properties. For instance, derivatives of thiadiazole sulfonamides, synthesized from 4-chlorobenzoic acid, demonstrated anti-tobacco mosaic virus activity, highlighting their potential in antiviral research (Chen et al., 2010). Similarly, azetidinone and thiazolidinone compounds, based on a fluorene moiety, have been synthesized and found to exhibit significant antimicrobial activity against multidrug-resistant strains, as well as anticancer properties against various cell lines (Hussein et al., 2020).
Antibacterial and Antifungal Efficacy
The antibacterial and antifungal properties of azetidinones and thiazolidinones, which share a common structural motif with "2-((1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole", have been extensively studied. For example, a series of compounds containing nitrogen and sulfur heterocycles, including azetidinones, were synthesized and evaluated for their antibacterial and antifungal activities, showing efficacy against various strains such as Staphylococcus aureus and Escherichia coli (Mistry & Desai, 2006). Another study on novel azetidinones synthesized from aminophenylsulfonyl)-1,3,4-oxadiazole-2(3H)-thione showed promising antibacterial and antifungal activities, reinforcing the potential of these compounds in antimicrobial research (Prajapati & Thakur, 2014).
Anticancer Potential
The anticancer potential of compounds related to "2-((1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole" has been explored in various studies. Azetidinone derivatives, particularly those with substitutions that enhance their activity, have shown promise in inhibiting the growth of cancer cells. For instance, 6-alkylidenepenicillanate sulfones and related 3-alkylidene-2-azetidinones have demonstrated potent cytotoxic properties against tumor cells in low concentrations, suggesting their utility in anticancer therapy (Veinberg et al., 2004).
Mechanism of Action
Future Directions
Thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant drugs . Therefore, the design and development of different thiazole derivatives continue to be an active area of research .
properties
IUPAC Name |
2-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]oxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S2/c13-10-3-1-2-4-11(10)20(16,17)15-7-9(8-15)18-12-14-5-6-19-12/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZZLNGFWNNARL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole |
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